2-(4-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
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Description
2-(4-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as FFA, and it belongs to the class of isoxazole derivatives.
Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, including those with furan, isoxazole, and acetamide moieties, are often synthesized through multi-step processes. These processes can involve reactions such as condensation, nitration, and bromination-dehydrobromination sequences to introduce specific functional groups or to construct the heterocyclic framework of the molecule. For instance, studies on the synthesis and characterization of related compounds provide insights into the methodologies that can be applied for synthesizing similar complex molecules, showcasing the importance of precise synthetic strategies to obtain desired products with high yields and purity. Researchers like Klapötke et al. (2015) and others have demonstrated such synthetic methodologies in their works (Klapötke, Preimesser, & Stierstorfer, 2015).
Potential Applications
Compounds similar to 2-(4-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide are investigated for a variety of applications, including their potential as antitumor, antimicrobial, and anti-inflammatory agents. The structure-activity relationships (SAR) of these compounds are studied to understand how modifications in their structure affect their biological activity and to identify potent candidates for further development. For example, synthesis and anticonvulsant activities studies by Kohn et al. (1993) explore how heterocyclic and acetamide derivatives can exhibit significant biological activities, suggesting potential therapeutic applications of these compounds (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-11-3-5-13(6-4-11)22-10-16(20)18-9-12-8-15(23-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRGTHKYYRHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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